[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio]acetic acid
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Overview
Description
[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio]acetic acid is a compound belonging to the quinazolinone family, which is known for its diverse biological activities. Quinazolinones are fused heterocyclic compounds that have shown potential in pharmaceutical and medicinal chemistry due to their antibacterial, antiviral, anticancer, enzyme inhibitory, and anti-HIV properties .
Preparation Methods
The synthesis of [(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio]acetic acid typically involves a two-step process. The first step includes the synthesis of 2-mercapto-3-phenylquinazolin-4(3H)-one from anthranilic acid and phenyl isothiocyanate . This reaction is usually carried out in the presence of a catalyst and under specific conditions to ensure high yield and purity. The second step involves the S-alkylation of 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate to form the desired compound .
Chemical Reactions Analysis
[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio]acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and alkylating agents like ethyl chloroacetate . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or thioethers .
Scientific Research Applications
[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio]acetic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various quinazolinone derivatives, which have shown potential as antibacterial, antiviral, and anticancer agents . In biology, it is studied for its enzyme inhibitory properties and its ability to modulate biological pathways . In medicine, it is being investigated for its potential as an anti-HIV agent and its ability to inhibit specific enzymes involved in disease processes . In industry, it is used in the development of new materials and as a precursor for the synthesis of other biologically active compounds .
Mechanism of Action
The mechanism of action of [(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio]acetic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function . This inhibition can lead to the disruption of biological pathways that are essential for the survival and proliferation of pathogens, making it a potential therapeutic agent . Additionally, its ability to modulate enzyme activity can have downstream effects on various cellular processes, contributing to its diverse biological activities .
Comparison with Similar Compounds
[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio]acetic acid is unique among quinazolinone derivatives due to its specific structure and the presence of the thioacetic acid moiety. Similar compounds include 2-mercapto-3-phenylquinazolin-4(3H)-one, which serves as a precursor in its synthesis, and other quinazolinone derivatives that have been modified to enhance their biological activity . These compounds share some common properties, such as enzyme inhibitory activity and potential therapeutic applications, but differ in their specific molecular targets and pathways .
Properties
IUPAC Name |
2-(4-oxo-3-phenylquinazolin-2-yl)sulfanylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3S/c19-14(20)10-22-16-17-13-9-5-4-8-12(13)15(21)18(16)11-6-2-1-3-7-11/h1-9H,10H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJQFFYVRMYCNFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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